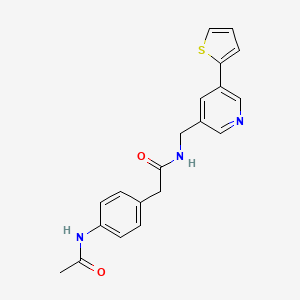

2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

CAS No.: 2034252-05-4

Cat. No.: VC5133495

Molecular Formula: C20H19N3O2S

Molecular Weight: 365.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034252-05-4 |

|---|---|

| Molecular Formula | C20H19N3O2S |

| Molecular Weight | 365.45 |

| IUPAC Name | 2-(4-acetamidophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C20H19N3O2S/c1-14(24)23-18-6-4-15(5-7-18)10-20(25)22-12-16-9-17(13-21-11-16)19-3-2-8-26-19/h2-9,11,13H,10,12H2,1H3,(H,22,25)(H,23,24) |

| Standard InChI Key | PQDCVFWLIAMBAG-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, delineates its core structure:

-

A central acetamide group (-NHCOCH3) attached to a para-substituted phenyl ring.

-

A second acetamide moiety bridging the phenyl group to a (5-(thiophen-2-yl)pyridin-3-yl)methyl substituent.

-

Thiophene (C4H4S) and pyridine (C5H5N) heterocycles, conferring aromaticity and potential electronic interactions .

Molecular Formula and Weight

The molecular formula is C21H20N3O2S, with a calculated molecular weight of 380.47 g/mol. Key structural features include:

-

Hydrogen bond donors: 2 (amide NH groups).

-

Hydrogen bond acceptors: 4 (amide carbonyls, pyridine N).

-

Rotatable bonds: 6, indicating moderate flexibility.

Spectroscopic Properties

While experimental spectra are unavailable, analogous compounds suggest:

Synthesis and Derivative Formation

Proposed Synthetic Routes

The compound could be synthesized via a multi-step approach:

-

Step 1: Preparation of (5-(thiophen-2-yl)pyridin-3-yl)methanamine through Suzuki-Miyaura coupling of 5-bromopyridin-3-ylmethanamine with thiophen-2-ylboronic acid .

-

Step 2: Reaction of 4-acetamidophenylacetic acid with the amine intermediate using coupling agents like EDC/HOBt .

Key Reaction Conditions

-

Coupling: Conducted in DMF or DCM at 0–25°C.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Structural Analogues and Modifications

Derivatives with similar frameworks exhibit diverse bioactivities:

-

Pyridinyl-thiophene hybrids: Demonstrated kinase inhibitory activity (IC50: 59–100 µM) .

-

Acetamide-linked aromatics: Antimicrobial and larvicidal properties in related compounds .

Physicochemical and Pharmacokinetic Profiling

Predicted Solubility and Lipophilicity

-

LogP: Estimated at 2.8 (moderate lipophilicity).

-

Water solubility: ~0.05 mg/mL (poorly soluble), necessitating formulation aids.

Drug-Likeness Assessment

-

Lipinski’s Rule: Molecular weight <500, H-bond donors ≤5, acceptors ≤10 – compliant.

-

Bioavailability Score: 0.55 (moderate).

Biological Activities and Mechanisms

Hypothesized Targets

-

Acetylcholinesterase (AChE): Thiophene-pyridine hybrids inhibit AChE (IC50: ~10 µM) .

-

VEGF Receptor: Pyridine acetamides show antiangiogenic potential .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume